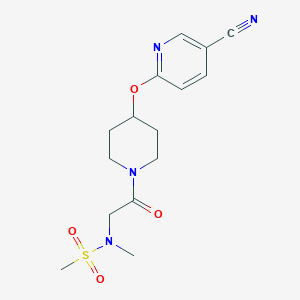
N-(2-(4-((5-cyanopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-((5-cyanopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is a useful research compound. Its molecular formula is C15H20N4O4S and its molecular weight is 352.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary targets of the compound are yet to be identified. The compound’s structure suggests that it may interact with a variety of biological targets .
Mode of Action
Based on its structure, it may interact with its targets through a variety of mechanisms, potentially including direct binding, modulation of enzymatic activity, or alteration of cellular signaling pathways .
Biochemical Pathways
Given its structure, it may potentially influence a variety of pathways, depending on its specific targets .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and overall pharmacological profile .
Result of Action
Depending on its specific targets and mode of action, it could potentially influence a variety of cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-((5-cyanopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide typically involves multi-step organic reactions One such method starts with the preparation of the 5-cyanopyridin-2-yl starting material, followed by an etherification reaction to attach the pyridine ring to the piperidine core
Industrial Production Methods: Industrial production often leverages streamlined processes to enhance yield and purity. Typically, high-throughput synthesis techniques and advanced separation methods such as chromatography are employed. Maintaining optimal reaction conditions—temperature, pH, and solvent choice—is crucial for scalability.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation to introduce further functional groups, potentially altering its chemical and physical properties.
Reduction: : Selective reduction can be used to modify specific parts of the molecule while retaining its core structure.
Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible, allowing for the replacement of various groups attached to the piperidine or pyridine rings.
Common Reagents and Conditions
Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used for oxidation reactions.
Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are utilized for reduction.
Substitution reactions often involve reagents like halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents).
Major Products Formed
Oxidation can yield compounds with additional oxygen-containing functional groups such as ketones or carboxylic acids.
Reduction typically produces more saturated derivatives.
Substitution reactions result in a variety of structurally similar yet functionally distinct products, depending on the nature of the substituent introduced.
Scientific Research Applications: N-(2-(4-((5-cyanopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide has diverse applications:
Chemistry: : It serves as a building block for complex organic synthesis, enabling the creation of novel compounds.
Biology: : The compound’s ability to interact with specific biomolecules makes it useful in studying biological processes and pathways.
Medicine: : Potential pharmaceutical applications include serving as a lead compound in drug discovery, particularly for diseases involving the nervous system or inflammatory pathways.
Industry: : Its use in creating specialized materials or as a chemical intermediate in various manufacturing processes highlights its industrial relevance.
Mechanism of Action: The compound’s mechanism of action often involves binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity:
Molecular Targets: : Potential targets include neurotransmitter receptors, ion channels, and enzymes involved in metabolic or signaling pathways.
Pathways Involved: : Interaction with these targets can lead to changes in cellular signaling, gene expression, or metabolic processes, ultimately influencing physiological responses.
Comparison with Similar Compounds: this compound stands out due to its unique combination of functional groups:
Similar Compounds
Compounds like N-(2-(4-(pyridin-2-yl)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide share a core structure but lack the cyano group, affecting their reactivity and application.
Variants with different substituents on the piperidine ring or methanesulfonamide group also offer contrasting properties and uses.
Uniqueness: : The presence of the cyano group and the precise arrangement of functional groups confer unique chemical reactivity and biological activity, making it a valuable tool in various research and industrial contexts.
This compound is truly fascinating, standing at the intersection of chemistry, biology, and industrial application. Let's see how it shapes the future of scientific research!
属性
IUPAC Name |
N-[2-[4-(5-cyanopyridin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4S/c1-18(24(2,21)22)11-15(20)19-7-5-13(6-8-19)23-14-4-3-12(9-16)10-17-14/h3-4,10,13H,5-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNRAQPZJIXXBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCC(CC1)OC2=NC=C(C=C2)C#N)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
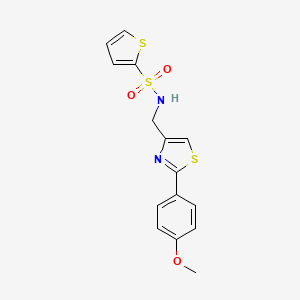
![methyl 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate](/img/structure/B2764997.png)

![(1S,3S,5S)-3-(Phenylmethoxycarbonylamino)bicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2765000.png)
![3-(3-Fluorophenyl)-6-{4-[(1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2765001.png)
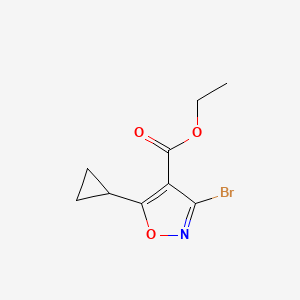
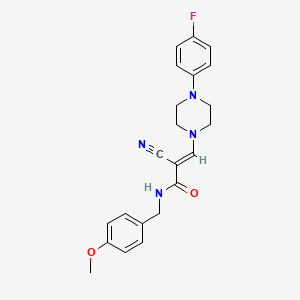

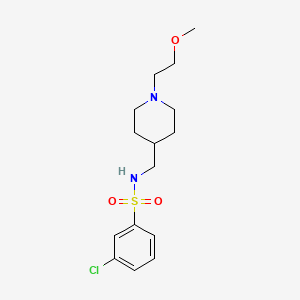
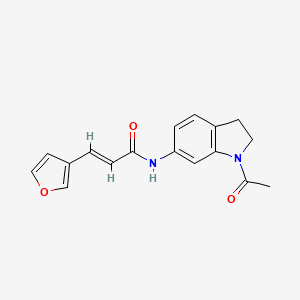
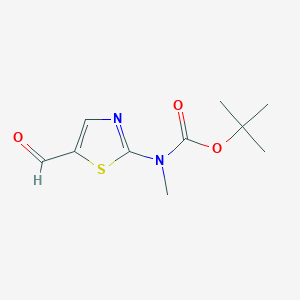
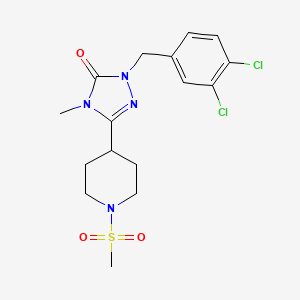

![[(4-ETHYLPHENYL)CARBAMOYL]METHYL 2-CHLOROPYRIDINE-3-CARBOXYLATE](/img/structure/B2765014.png)
